

# AAT-008 in Cancer Immunology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | AAT-008   |           |  |  |  |
| Cat. No.:            | B15572817 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**AAT-008** is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). Emerging preclinical evidence highlights its potential as a novel immunomodulatory agent in oncology. By targeting the immunosuppressive PGE2-EP4 signaling axis within the tumor microenvironment, **AAT-008** has demonstrated the capacity to enhance anti-tumor immune responses, particularly in combination with radiotherapy. This technical guide provides a comprehensive overview of the core data and methodologies related to **AAT-008**'s role in cancer immunology, intended to inform further research and development in this promising area.

# Introduction: The PGE2-EP4 Axis in Cancer Progression

Prostaglandin E2 (PGE2) is a key inflammatory mediator that plays a significant role in promoting tumor growth and metastasis.[1][2] Its effects are mediated through four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has been implicated in creating an immunosuppressive tumor microenvironment. Activation of EP4 signaling can lead to:

Inhibition of dendritic cell (DC) recruitment and maturation.



- Promotion of regulatory T cell (Treg) activity.
- Suppression of effector CD8+ T cell (Teff) function and infiltration into tumors.[1][2][3][4]

By blocking the interaction of PGE2 with the EP4 receptor, **AAT-008** aims to reverse these immunosuppressive effects and restore anti-tumor immunity.

#### Mechanism of Action of AAT-008

**AAT-008** is an orally bioavailable small molecule that acts as a selective antagonist of the EP4 receptor.[5][6] This selectivity is crucial, as it avoids the potential side effects associated with non-selective COX-2 inhibitors that block all prostaglandin synthesis. The primary mechanism of action of **AAT-008** in the context of cancer immunology is the disruption of the PGE2-EP4 signaling pathway, which is hypothesized to enhance the cancer-immunity cycle.

#### **Signaling Pathway**

The following diagram illustrates the proposed mechanism of action of **AAT-008** in modulating the tumor immune microenvironment.



# Tumor Microenvironment PGE2 Binds and Activates Blocks Leads to Enhanced Anti-Tumor Immunity (e.g., Teff activation, DC function) Promotes Immunosuppressive Effects (e.g., Treg activation, Teff suppression)

#### Mechanism of Action of AAT-008

Click to download full resolution via product page

Caption: Proposed mechanism of **AAT-008** in the tumor microenvironment.

#### **Preclinical Data**

The primary preclinical evidence for **AAT-008**'s efficacy in cancer immunology comes from in vivo studies in a murine colon cancer model.

## **Binding Affinity and Selectivity**

**AAT-008** has demonstrated high potency and selectivity for the EP4 receptor across different species.



| Parameter         | Species    | Value   | Reference |
|-------------------|------------|---------|-----------|
| Ki                | Human      | 0.97 nM | [5]       |
| Rat               | 6.1 nM     | [5]     | _         |
| Dog               | 38 nM      | [6]     |           |
| IC50 (Binding)    | Human EP4  | 2.4 nM  | [6]       |
| Human EP1         | >20,000 nM | [6]     | _         |
| Human EP2         | 1,890 nM   | [6]     | _         |
| Human EP3         | >20,000 nM | [6]     | _         |
| IC50 (Functional) | Human EP4  | 16.3 nM | [6]       |

## In Vivo Efficacy in a Murine Colon Cancer Model

Studies utilizing CT26WT colon cancer cells in Balb/c mice have shown that **AAT-008**, particularly in combination with radiotherapy (RT), can delay tumor growth and modulate the tumor immune microenvironment.

| Treatment Group                              | Dosing Schedule | Outcome                                        | Reference |
|----------------------------------------------|-----------------|------------------------------------------------|-----------|
| AAT-008 (3-30<br>mg/kg/day)                  | Once Daily      | Minimal effect on tumor growth                 | [1][2]    |
| AAT-008 (30<br>mg/kg/day) + RT (9<br>Gy)     | Once Daily      | Additive effect on tumor growth delay          | [1][2]    |
| AAT-008 (3 & 10<br>mg/kg/day) + RT (9<br>Gy) | Twice Daily     | Additive effect on tumor growth delay          | [1][2]    |
| AAT-008 (30<br>mg/kg/day) + RT (9<br>Gy)     | Twice Daily     | Supra-additive effect<br>on tumor growth delay | [1][2]    |



Flow cytometry analysis of the tumor microenvironment revealed changes in the composition of immune cells following treatment with **AAT-008** and radiotherapy.

| Treatment<br>Group                             | Metric                  | Value | P-value | Reference |
|------------------------------------------------|-------------------------|-------|---------|-----------|
| 10 mg/kg AAT-<br>008 + RT                      | Mean Teff<br>Proportion | 43%   | -       | [1][2]    |
| 0 mg/kg AAT-008<br>+ RT                        | Mean Teff<br>Proportion | 31%   | -       | [1][2]    |
| Responsive Mice<br>(10 mg/kg AAT-<br>008 + RT) | Teff Proportion         | 67%   | -       | [1][2]    |
| 30 mg/kg AAT-<br>008 + RT                      | Mean Treg<br>Proportion | 1.5%  | 0.04    | [1]       |
| 0 mg/kg AAT-008<br>+ RT                        | Mean Treg<br>Proportion | 4.0%  | 0.04    | [1]       |
| 30 mg/kg AAT-<br>008 + RT                      | Teff/Treg Ratio         | 22    | 0.04    | [1]       |
| 0 mg/kg AAT-008<br>+ RT                        | Teff/Treg Ratio         | 10    | 0.04    | [1]       |

# Experimental Protocols In Vivo Murine Colon Cancer Model

- Cell Line: CT26WT mouse colon cancer cells.
- · Animal Model: Balb/c mice.
- Tumor Implantation: CT26WT cells are grown in the hind legs of the mice.
- Treatment Initiation: Treatment begins when the mean tumor diameter reaches approximately 10 mm for tumor growth delay assays and 5 mm for flow cytometry.



- AAT-008 Administration: AAT-008 is administered orally at doses of 3, 10, or 30 mg/kg/day, either once or twice daily. The vehicle control used is methyl cellulose.[1]
- Radiotherapy: Tumors are locally irradiated with a single 9 Gy dose on day 3 of the experiment using an X-ray machine.
- Tumor Measurement: Tumor dimensions are measured every other day with a caliper, and tumor volume is calculated.
- Endpoint: Tumor doubling time is calculated from the tumor volume measurements.[1]

# Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

- Sample Collection: Tumors are harvested at specified time points after treatment initiation (e.g., day 13 or 19).
- Cell Staining: The populations of effector T cells (Teff) and regulatory T cells (Treg) are investigated.
  - Teff Definition: CD45+CD8+CD69+[7]
  - Treg Definition: Not explicitly defined in the provided abstracts, but typically CD4+CD25+FoxP3+.
- Analysis: The proportions of Teff and Treg cells within the tumor are quantified, and the Teff/Treg ratio is calculated.

The following diagram outlines the experimental workflow for the in vivo studies.





Click to download full resolution via product page

Caption: Workflow for preclinical evaluation of AAT-008.



### **Clinical Development and Future Directions**

As of late 2025, there are no active clinical trials specifically investigating **AAT-008** in cancer immunology. A related EP4 antagonist, AAT-007 (grapiprant, also known as IK-007), was evaluated in a Phase 1b clinical trial in combination with pembrolizumab for advanced microsatellite stable colorectal cancer. However, the license agreement for the global development of both AAT-007 and **AAT-008** in immuno-oncology was terminated in March 2024 due to a change in the licensee's R&D strategy.

The preclinical data for **AAT-008** remain compelling, suggesting that EP4 antagonism is a valid therapeutic strategy to explore in immuno-oncology. Future research could focus on:

- Investigating AAT-008 in combination with other immunotherapies, such as immune checkpoint inhibitors.
- Evaluating the efficacy of AAT-008 in other tumor types known to have a PGE2-driven immunosuppressive microenvironment.
- Identifying predictive biomarkers to select patients most likely to respond to EP4 antagonist therapy.

#### Conclusion

**AAT-008** is a potent and selective EP4 receptor antagonist with a clear mechanism of action for reversing PGE2-mediated immunosuppression in the tumor microenvironment. Preclinical studies have demonstrated its ability to enhance the efficacy of radiotherapy by modulating the immune cell infiltrate within tumors. While the clinical development path for **AAT-008** in oncology is currently unclear, the robust preclinical rationale warrants further investigation of this and other EP4 antagonists as promising new agents in the field of cancer immunology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Grapiprant + Pembrolizumab for Colorectal Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. 18 research advances only possible here | MD Anderson Cancer Center [mdanderson.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Facebook [cancer.gov]
- 6. Adding antibody treatment to chemo boosts outcomes for children with rare cancer [southampton.ac.uk]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [AAT-008 in Cancer Immunology: A Technical Guide].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572817#aat-008-in-cancer-immunology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com